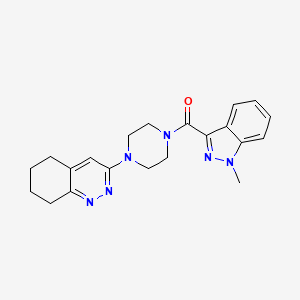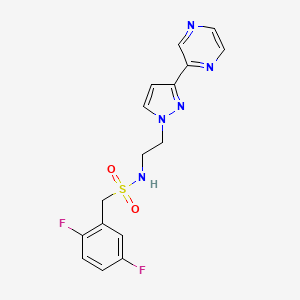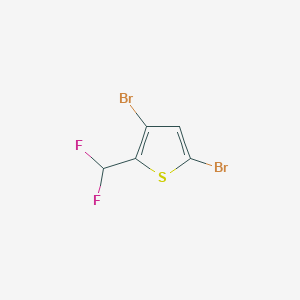
3,5-Dibromo-2-(difluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dibromo-2-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2Br2F2S . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-(difluoromethyl)thiophene” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms at the 3rd and 5th positions and a difluoromethyl group at the 2nd position .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis
3,5-Dibromo-2-(difluoromethyl)thiophene is synthesized through a one-pot, high-yield desulfurative-fluorination-bromination reaction from a single dithiolane reactant. This process efficiently produces 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, highlighting its significance in organic synthesis (Turkman, An, & Pomerantz, 2010).
Optical and Electronic Applications
Tuning Optical Properties
The molecular control and postfunctionalization of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, have been studied for their effects on the optical and photophysical properties of poly(thiophene)s. These studies have shown that specific functional groups can significantly enhance the solid-state emission and optical properties of thiophene-based polymers, which is critical for applications in optoelectronics and organic electronics (Li, Vamvounis, & Holdcroft, 2002).
Material Science and Engineering
Regiocontrolled Synthesis for Polymer Applications
The compound is crucial for the regiocontrolled synthesis of poly(thiophene) derivatives with fluoroalkyl side chains, demonstrating its utility in creating materials with specific optical and electronic properties. These materials, such as poly(3-(perfluorohexyl)thiophene), show unique transition temperatures and solubility characteristics, making them suitable for a wide range of applications in material science and engineering (Endo, Takeoka, Rikukawa, & Sanui, 2003).
Conjugated Microporous Polymers
High Surface Area Materials
The synthesis of conjugated microporous polymers based on thiophene derivatives showcases the potential of 3,5-Dibromo-2-(difluoromethyl)thiophene in creating materials with high surface areas and significant microporosity. These properties are essential for applications in organic thin-film transistors and organic photovoltaic devices, highlighting the compound's role in advancing materials for energy storage and conversion (Jiang et al., 2010).
Organic Electronics and Photovoltaics
Organic Solar Cells
The utility of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, extends to the field of organic electronics, particularly in the development of high-performance nonfullerene small-molecule organic solar cells. Research has demonstrated that thiophene's excellent charge transport properties, combined with specific molecular modifications, can significantly improve the efficiency of solar cells, showcasing its importance in renewable energy technologies (Xu et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Thiophene derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes, such as “3,5-Dibromo-2-(difluoromethyl)thiophene”, are notably useful because they can be utilized for further synthesis of new molecular structures . Their α-functionalized derivatives, such as aldehydes and carboxylic acids, are even more important, as these polyfunctional derivatives are ready to be used as building blocks in numerous chemical transformations .
The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems (such as thiophenes, pyrroles, furans, thiazoles) for subsequent functionalization . HD reaction involving treatment of halogenated heteroaromatic compounds with LDA led to the formation of rearranged lithiated intermediates . It has been established that the ease of migration of halogen atom in halogen-substituted thiophenes in HD reaction depends on its nature and increases in the series Cl ˂ Br ˂ I .
Propiedades
IUPAC Name |
3,5-dibromo-2-(difluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVVEROADFEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-(difluoromethyl)thiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

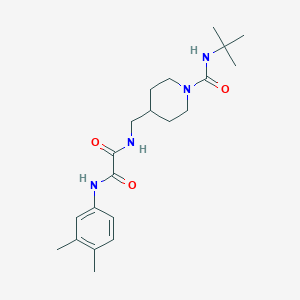

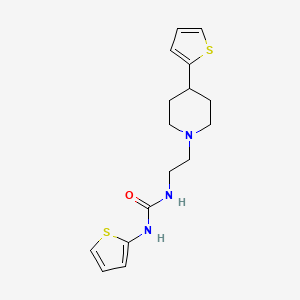
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)
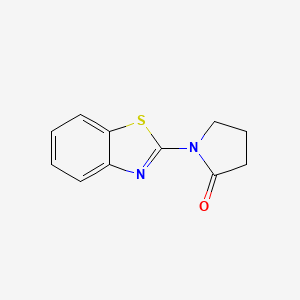
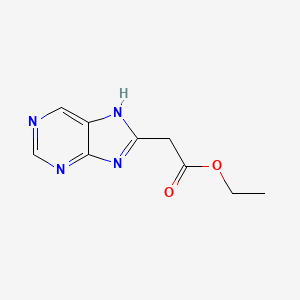
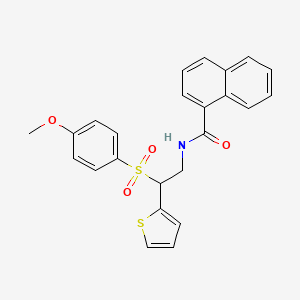
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
